2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane
Overview
Description
“2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane” is a chemical compound. Based on its name, it likely contains a dioxolane group (a cyclic ether), a bromo group (a bromine atom), and a methoxy group (an oxygen atom bonded to a methyl group) attached to a phenyl group (a ring of six carbon atoms, akin to benzene) .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a bromo group, a methoxy group, and a dioxolane group . The exact structure would depend on the positions of these substituents on the phenyl ring .Chemical Reactions Analysis
The reactivity of “2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane” would depend on the nature of the substituents and the conditions of the reaction . The bromo group might be susceptible to nucleophilic substitution reactions, while the dioxolane group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . Factors influencing these properties could include the presence of polar groups (like the methoxy group), the size and shape of the molecule, and the presence of the bromine atom .Scientific Research Applications
Metabolism and Metabolic Pathways
The in vivo metabolism of related compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been extensively studied. These studies have identified various metabolites, suggesting at least two metabolic pathways: one leading to aldehyde metabolites through deamination, followed by reduction or oxidation to corresponding alcohol and carboxylic acid metabolites, and another leading to desmethyl metabolites with subsequent acetylation of the amino group (Kanamori et al., 2002). Additionally, studies on the disposition of 2C-B and its metabolites in rats have provided insights into the drug's pharmacokinetics, including its half-life, volume of distribution, and the brain-to-serum ratio, which may be relevant for understanding the behavior of structurally related compounds (Rohanová et al., 2008).
Synthesis and Antiestrogenic Activity
Research into the synthesis and pharmacological activity of compounds structurally related to 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane has led to the discovery of potent antiestrogenic activities in novel compounds. For instance, the synthesis of dihydronaphthalene derivatives has shown potent antiestrogenic activity, which could inform the development of related compounds for therapeutic applications (Jones et al., 1979).
Neuroprotection in Cerebral Ischemic Injury
Studies on analogs of salidroside, such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-&bgr;-D-pyranoside, have demonstrated significant neuroprotective effects in models of cerebral ischemic injury. These findings suggest potential therapeutic applications for structurally similar compounds in treating cerebral ischemic conditions (Yu et al., 2018).
Antioxidant Activity and Toxicological Studies
The antioxidant activities and potential toxic effects of related phenolic compounds, such as 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT), have been explored. These studies provide insights into the metabolic activation and reactive intermediates of such compounds, which could be relevant for understanding the safety and efficacy of related chemicals (Valoti et al., 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-6-7(11)2-3-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGRCNSVISMDKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546632 | |
Record name | 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
CAS RN |
109142-86-1 | |
Record name | 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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